Tulobuterol-d9 Hydrochloride is a synthetic compound that belongs to the class of beta-adrenergic agonists. It is primarily used in pharmaceutical formulations due to its bronchodilator properties, making it beneficial for treating respiratory conditions such as asthma and chronic obstructive pulmonary disease. The compound is a deuterated derivative of tulobuterol, which enhances its analytical detection capabilities in various applications.
Tulobuterol-d9 Hydrochloride can be synthesized from commercially available precursors, particularly 2-chloroacetophenone. The synthesis process involves several chemical reactions, including bromination, reduction, and amination, leading to high-purity yields suitable for pharmaceutical applications .
Tulobuterol-d9 Hydrochloride is classified as a beta-2 adrenergic agonist. This classification indicates its mechanism of action, which involves stimulation of beta-2 adrenergic receptors in the smooth muscle of the airways, leading to bronchodilation.
The synthesis of Tulobuterol-d9 Hydrochloride has been optimized through various methods. A notable approach includes:
The synthesis process emphasizes green chemistry principles by minimizing waste and using cost-effective reagents. The optimization of each reaction step ensures high selectivity and purity of the final product.
Tulobuterol-d9 Hydrochloride has a complex molecular structure characterized by:
The compound's structure can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC), which confirm its identity and purity .
The chemical reactions involved in the synthesis of Tulobuterol-d9 Hydrochloride include:
Each reaction step requires careful control of conditions such as temperature and reactant concentrations to minimize by-products and maximize yield. For instance, optimizing the bromination conditions significantly reduces impurities in the final product .
Tulobuterol-d9 Hydrochloride acts primarily as a selective beta-2 adrenergic agonist. Upon administration, it binds to beta-2 adrenergic receptors located in bronchial smooth muscle tissues. This binding triggers a cascade of intracellular events leading to muscle relaxation and bronchodilation.
The efficacy of Tulobuterol-d9 Hydrochloride can be quantified through dose-response studies that measure changes in airway resistance and peak expiratory flow rates in patients with obstructive airway diseases.
These properties highlight the compound's suitability for pharmaceutical applications while ensuring safety during handling and storage .
Tulobuterol-d9 Hydrochloride is primarily used in scientific research and pharmaceutical development due to its role as a beta-adrenergic agonist. Its applications include:
Tulobuterol-d9 hydrochloride is a deuterium-labeled stable isotope derivative of the β₂-adrenoceptor agonist tulobuterol. Its molecular structure features nine deuterium atoms (²H or D) strategically replacing hydrogen atoms at specific positions: three deuteriums on the tert-butyl group's methyl groups (CD₃ groups) and six additional deuterium atoms distributed within the aliphatic chain attached to the ethanolamine backbone [2] [9]. This selective deuteration results in a molecular formula of C₁₂H₁₀D₉Cl₂NO, with a precise molecular weight of 273.25 g/mol [4] [9]. The isotopic purity is typically ≥99%, crucial for its application as a quantitative internal standard in mass spectrometry-based assays [9]. The structural modifications occur at metabolically inert sites to minimize alterations in biological activity while significantly enhancing molecular distinguishability in analytical systems [2] [8].
Table 1: Isotopic Distribution in Tulobuterol-d9 Hydrochloride
Position | Atomic Group | Hydrogen Replacement | Deuteration Effect |
---|---|---|---|
1 | tert-Butyl methyl groups | 9 H → 9 D | Complete deuteration at three methyl groups |
2 | Ethanolamine side chain | Selective H replacement | Preservation of pharmacophore while enabling isotopic tracing |
3 | Aromatic ring | No replacement | Retention of original tulobuterol's receptor binding properties |
Systematic IUPAC Name:1-(2-Chlorophenyl)-2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]ethanol hydrochloride [9]
Common Synonyms:
Registry Identifiers:
Tulobuterol-d9 hydrochloride presents as a white to off-white crystalline solid with high water solubility (100 mg/mL, equivalent to 365.97 mM) [2] [8]. This exceptional solubility profile facilitates its use in aqueous analytical systems without requiring organic solubilizers. The compound demonstrates hygroscopic tendencies, necessitating storage under moisture-controlled conditions (-20°C in sealed containers) [9]. Thermal stability assessments indicate decomposition before melting, with no explicit melting point reported due to decomposition upon heating [9]. Accelerated stability studies confirm integrity retention for ≥6 months at -80°C and ≥1 month at -20°C when protected from humidity [2] [8]. High-performance liquid chromatography (HPLC) analyses verify a chemical purity of >95%, with isotopic enrichment ≥99% [9].
Table 2: Physicochemical Profile
Property | Specification | Analytical Method | Significance |
---|---|---|---|
Molecular Weight | 273.25 g/mol | Calculated from formula | Confirms deuteration effect |
Solubility | 100 mg/mL in H₂O | Equilibrium measurement | Facilitates aqueous solution preparation |
Storage Stability | -20°C (sealed) | Long-term stability studies | Prevents deuterium exchange and degradation |
Appearance | White to off-white solid | Visual inspection | Indicator of purity and degradation status |
Purity | >95% (chemical); ≥99% D | HPLC; MS | Ensures reliability as analytical standard |
Mass Spectrometry:Electrospray ionization mass spectrometry (ESI-MS) analysis reveals a characteristic molecular ion cluster centered at m/z 272.1409 [M-Cl]⁺ for the free base (accurate mass), with a 9 Da mass shift relative to unlabeled tulobuterol confirming complete deuteration [9] [10]. The absence of ions at m/z 263 (unlabeled species) validates isotopic purity. Tandem MS/MS fragmentation exhibits diagnostic ions at m/z 154 [C₆H₄ClCHCH₂]⁺ and m/z 107 [C₆H₄Cl]⁺, demonstrating conserved fragmentation pathways despite deuteration [9].
Nuclear Magnetic Resonance (NMR):¹H-NMR spectra show complete disappearance of proton signals corresponding to the tert-butyl methyl groups (δ 1.0–1.3 ppm in unlabeled compound), confirming deuteration at these positions [9]. Aromatic proton signals (7.2–7.8 ppm) remain unchanged, while aliphatic proton resonances exhibit altered multiplicity patterns due to adjacent deuterium atoms. ¹³C-NMR detects characteristic signal splitting from deuterium-carbon coupling (J₃ ≈ 19 Hz), particularly evident in the quaternary carbon resonance at approximately δ 55 ppm [9].
Infrared Spectroscopy:Fourier-transform infrared (FTIR) analysis identifies key functional group vibrations: O-H stretch (3200–3500 cm⁻¹), C-Cl stretch (750 cm⁻¹), and tertiary amine N-H bend (1580–1650 cm⁻¹) [9]. Deuteration-induced shifts include attenuation of C-H stretching vibrations (2800–3000 cm⁻¹ region) and emergence of C-D stretches at approximately 2200 cm⁻¹, providing spectroscopic evidence of successful isotopic labeling.
Structural Representation:
[2H]C([2H])([2H])C(NCC(O)c1ccccc1Cl)(C([2H])([2H])[2H])C([2H])([2H])[2H].Cl
[8] [10] InChI=1S/C12H18ClNO.ClH/c1-12(2,3)14-8-11(15)9-6-4-5-7-10(9)13;/h4-7,11,14-15H,8H2,1-3H3;1H/i1D3,2D3,3D3;
[9] Table 3: Key Spectroscopic Signatures
Technique | Key Signals | Interpretation |
---|---|---|
ESI-MS | m/z 272.1409 [M-Cl]⁺ | Base peak confirming molecular mass |
¹H-NMR | Absence of δ 1.0–1.3 ppm | Validation of methyl group deuteration |
¹³C-NMR | δ ~55 ppm (septet, J₃ ≈ 19 Hz) | Characteristic quaternary carbon coupling |
FTIR | 2200 cm⁻¹ absorption | C-D stretch confirming deuteration |
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 116383-34-7
CAS No.: 14476-25-6
CAS No.:
CAS No.: